molecular formula C9H11BrO3 B1279790 (3-Bromo-4,5-Dimethoxyphenyl)Methanol CAS No. 52783-74-1

(3-Bromo-4,5-Dimethoxyphenyl)Methanol

Cat. No. B1279790
CAS RN: 52783-74-1
M. Wt: 247.09 g/mol
InChI Key: XAEVAYJQNWVYDX-UHFFFAOYSA-N
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Description

“(3-Bromo-4,5-Dimethoxyphenyl)Methanol” is a chemical compound with the linear formula C9H11BrO3 . It is also known as "Benzenemethanol, 3,4-dimethoxy-" .


Synthesis Analysis

The synthesis of “(3-Bromo-4,5-Dimethoxyphenyl)Methanol” and its derivatives has been reported in several studies . For instance, one study described the alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes, which produced new diaryl methanes . The targeted bromophenol derivatives were synthesized via the O-Me demethylation of diaryl methanes with BBr3 .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-4,5-Dimethoxyphenyl)Methanol” can be represented by the SMILES string COC1=CC(CO)=CC(Br)=C1OC . The InChI representation is 1S/C9H11BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Biologically Active Compounds : A study by Akbaba et al. (2010) detailed the synthesis of a natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol, emphasizing its utility in creating biologically active compounds (Akbaba et al., 2010).

  • Carbonic Anhydrase Inhibitory Properties : Balaydın et al. (2012) synthesized derivatives of (3-bromo-4,5-dimethoxyphenyl)methanol and tested their inhibition of human carbonic anhydrase, suggesting potential medical applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Chemical Synthesis and Methodology

  • Optimization of Bromination Methods : The research by Xu Yong-nan (2012) focused on optimizing the bromination of aromatic ethers, which is relevant for the efficient synthesis of compounds like (3-bromo-4,5-dimethoxyphenyl)methanol (Xu Yong-nan, 2012).

  • Selective Demethylation in Bromination : Çetinkaya et al. (2011) explored the selective O-demethylation in the bromination of compounds related to (3-bromo-4,5-dimethoxyphenyl)methanol, highlighting its importance in creating specific bromophenol derivatives (Çetinkaya et al., 2011).

Antioxidant and Enzyme Inhibition Properties

  • Antioxidant Properties : Another study by Balaydın et al. (2010) synthesized bromophenol derivatives from bis(3,4-dimethoxyphenyl)methanone and evaluated their antioxidant properties, indicating the potential of (3-bromo-4,5-dimethoxyphenyl)methanol derivatives in this field (Balaydın et al., 2010).

  • Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase : The research by Oztaskin et al. (2022) synthesized new bromophenol derivatives and tested their inhibition effects on enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications (Oztaskin et al., 2022).

properties

IUPAC Name

(3-bromo-4,5-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEVAYJQNWVYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474159
Record name (3-Bromo-4,5-Dimethoxyphenyl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4,5-Dimethoxyphenyl)Methanol

CAS RN

52783-74-1
Record name (3-Bromo-4,5-Dimethoxyphenyl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Akbaba, H Türker Balaydın, S Göksu… - Helvetica Chimica …, 2010 - Wiley Online Library
Total Synthesis of the Biologically Active, Naturally Occurring 3,4â•’Dibromoâ•’5â•’[2â•’bromoâ•’3,4â Page 1 Total Synthesis of the Biologically Active, Naturally Occurring 3,4-Dibromo5-…
Number of citations: 38 onlinelibrary.wiley.com
S Guo, J Li, T Li, D Shi, L Han - Chinese Journal of Oceanology and …, 2011 - Springer
Bromophenols are a set of natural products widely distributed in seaweed, most of which exhibit interesting and useful biological activities. To develop a reliable and efficient synthetic …
Number of citations: 16 link.springer.com
U Pässler, HJ Knölker - The alkaloids: chemistry and biology, 2011 - Elsevier
The present chapter describes the isolation, biological activities, potential biogenetic routes, and syntheses of natural products with a pyrrolo[2,1-a]isoquinoline framework, as well as …
Number of citations: 81 www.sciencedirect.com
R Chahboun, JM Botubol-Ares… - The Journal of …, 2021 - ACS Publications
A general and efficient method for the deconjugative α-alkylation of α,β-unsaturated aldehydes promoted by a synergistic effect between t BuOK and NaH, which considerably increases …
Number of citations: 1 pubs.acs.org
MK Imphanban - KASETSART UNIVERSITY
Number of citations: 0

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